![molecular formula C28H41N7O9 B1663757 H-Gly-tyr-pro-gly-gln-val-OH CAS No. 225779-44-2](/img/structure/B1663757.png)
H-Gly-tyr-pro-gly-gln-val-OH
Overview
Description
The peptide “H-Gly-Tyr-Pro-Gly-Gln-Val-OH” is also known as PAR-4 (1-6). It corresponds to the amino terminus of the fourth protease-activated receptor (PAR4) after the cleavage at Arg⁴⁷/Gly⁴⁸ . It has been tested for its ability to stimulate COS cells expressing PAR4 .
Molecular Structure Analysis
The molecular formula of the peptide is C₂₈H₄₁N₇O₉, and it has a molecular weight of 619.68 .Physical And Chemical Properties Analysis
The peptide is a white to tan powder that is soluble in water (>2mg/mL) . It should be stored at temperatures below -15°C .Scientific Research Applications
Antioxidant Applications
The peptide sequence “H-Gly-tyr-pro-gly-gln-val-OH” could potentially have antioxidant properties . Antioxidant peptides are a hot topic in food science, pharmaceuticals, and cosmetics . They are pivotal in different fields, including the screening, activity evaluation, mechanisms, and applications of antioxidant peptides .
Food Science Applications
Antioxidant peptides, including “H-Gly-tyr-pro-gly-gln-val-OH”, have broad applications in food manufacture . They can be used to enhance the nutritional value and shelf life of food products .
Pharmaceutical Applications
In the pharmaceutical industry, antioxidant peptides can be used in the development of new drugs . They can be used to treat diseases caused by oxidative stress, such as cardiovascular and cerebrovascular diseases, arthritis, diabetes, skin diseases, and even tumors .
Cosmetics Applications
In the cosmetics industry, antioxidant peptides can be used in the formulation of skincare products . They can help protect the skin from oxidative damage, which can lead to premature aging .
Inhibition of Angiotensin-Converting Enzyme (ACE)
Some peptides, including “H-Gly-tyr-pro-gly-gln-val-OH”, may have the ability to inhibit the angiotensin-converting enzyme (ACE) . ACE inhibitors are used to treat conditions like hypertension and heart failure .
Mechanism of Action
Target of Action
The primary target of the compound H-Gly-Tyr-Pro-Gly-Gln-Val-OH is the Proteinase-Activated Receptor 4 (PAR4) . PAR4 is a G protein-coupled receptor that plays a crucial role in thrombin signaling and platelet activation .
Mode of Action
H-Gly-Tyr-Pro-Gly-Gln-Val-OH, also known as PAR4 (1-6), is a peptide agonist of PAR4 . It corresponds to residues 1-6 of the amino terminal tethered ligand sequence of human PAR4 and residues 48-53 of the full-length sequence . The compound activates PAR4 and the cleavage site mutant PAR4 R47A when used at a concentration of 500 μM .
Biochemical Pathways
The activation of PAR4 by H-Gly-Tyr-Pro-Gly-Gln-Val-OH leads to platelet aggregation . This is a key step in the coagulation cascade, a biochemical pathway that leads to blood clotting.
Pharmacokinetics
It is known that the compound is soluble in water (>2mg/ml) , which suggests that it may have good bioavailability
Result of Action
The activation of PAR4 by H-Gly-Tyr-Pro-Gly-Gln-Val-OH results in platelet aggregation . This can contribute to the formation of a blood clot, which is crucial for preventing excessive bleeding after injury.
Action Environment
The action of H-Gly-Tyr-Pro-Gly-Gln-Val-OH can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more effective in aqueous environments . Additionally, its stability may be affected by temperature, as it is recommended to be stored at -15°C
properties
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41N7O9/c1-15(2)24(28(43)44)34-25(40)18(9-10-21(30)37)32-23(39)14-31-26(41)20-4-3-11-35(20)27(42)19(33-22(38)13-29)12-16-5-7-17(36)8-6-16/h5-8,15,18-20,24,36H,3-4,9-14,29H2,1-2H3,(H2,30,37)(H,31,41)(H,32,39)(H,33,38)(H,34,40)(H,43,44)/t18-,19-,20-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCFYKYDKDAJKZ-XHOYROJHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41N7O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Gly-tyr-pro-gly-gln-val-OH |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.